molecular formula C9H14N2 B13111438 4-(1-(Methylamino)ethyl)aniline

4-(1-(Methylamino)ethyl)aniline

Cat. No.: B13111438
M. Wt: 150.22 g/mol
InChI Key: DMFXFNALRAVAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(Methylamino)ethyl)aniline is a secondary amine derivative of aniline, featuring a methylaminoethyl (-CH₂CH₂NHCH₃) substituent at the para position of the aromatic ring.

Properties

IUPAC Name

4-[1-(methylamino)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFXFNALRAVAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Methylamino)ethyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of aniline with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as a base . This method is practical and efficient, producing N-methylanilines selectively.

Industrial Production Methods

In industrial settings, the production of 4-(1-(Methylamino)ethyl)aniline may involve large-scale methylation processes using similar catalytic systems. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted aniline derivatives.

Scientific Research Applications

4-(1-(Methylamino)ethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making them useful in biochemical studies.

    Medicine: Potential pharmaceutical applications include the development of bioactive compounds with therapeutic properties.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-(Methylamino)ethyl)aniline involves its interaction with various molecular targets. For example, in catalytic processes, the compound may undergo dehydrogenation and subsequent reactions to form new C–C or C–N bonds . The specific pathways and targets depend on the context of its use, such as in organic synthesis or pharmaceutical applications.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Electron-Donating vs. Withdrawing Groups: The methylaminoethyl group in 4-(1-(Methylamino)ethyl)aniline is electron-donating, enhancing the aromatic ring's electron density. In contrast, sulfonyl (e.g., C₈H₁₁NO₂S ) and fluorine substituents (e.g., C₁₅H₁₅F₂NS ) are electron-withdrawing, reducing reactivity in electrophilic substitution reactions.

Pharmacological Activity

  • Anti-Inflammatory Potential: The derivative (Z)-N-(1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)-4-(2-(methylamino)ethyl)aniline demonstrated 38.24% edema reduction at 3 hours in a carrageenan-induced paw edema model, outperforming simpler analogs . This suggests that hybrid structures combining methylaminoethyl and heterocyclic moieties enhance bioactivity.
  • Solubility and Bioavailability: Hydrochloride salts (e.g., C₁₄H₁₆ClNS ) and polar groups (e.g., sulfonyl in C₈H₁₁NO₂S ) improve aqueous solubility, which is critical for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.